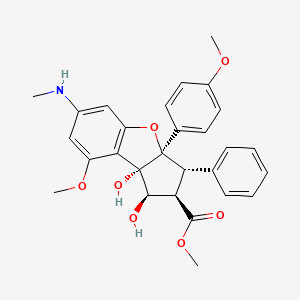
Eremofortin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eremofortin A is a secondary metabolite produced by the fungus Penicillium roqueforti. It belongs to the class of eremophilane sesquiterpenes, which are known for their complex structures and diverse biological activities. This compound is particularly notable for its role in the biosynthesis of PR toxin, a mycotoxin produced by the same fungus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eremofortin A can be synthesized through the biotransformation of PR toxin by Penicillium roqueforti. The process involves the epoxidation of eremofortin B, followed by acetylation and oxidation steps . The specific reaction conditions include the use of prx8- or prx9-encoded proteins for epoxidation and prx11-encoded acetyltransferase for acetylation .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Penicillium roqueforti under controlled conditions. The fungus is grown in a suitable medium, and the metabolites are extracted and purified using high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Eremofortin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eremofortin C and other related compounds.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: Substitution reactions can modify the functional groups attached to the eremophilane skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases encoded by the prx1 gene.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Eremofortin C and eremofortin D.
Reduction: Reduced forms of this compound.
Substitution: Modified eremofortin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Eremofortin A has several scientific research applications, including:
Wirkmechanismus
Eremofortin A exerts its effects through several molecular mechanisms:
Molecular Targets: It interacts with specific enzymes involved in the biosynthesis of PR toxin, such as prx8- and prx9-encoded proteins.
Pathways Involved: The biosynthetic pathway of this compound involves epoxidation, acetylation, and oxidation steps, leading to the formation of PR toxin and other related compounds.
Vergleich Mit ähnlichen Verbindungen
Eremofortin A can be compared with other eremophilane sesquiterpenes, such as:
Eremofortin B: A precursor in the biosynthesis of this compound, undergoing epoxidation to form this compound.
Eremofortin C: An oxidized form of this compound, produced through further oxidation reactions.
Eremofortin D: A tricyclic byproduct formed during the biosynthesis of this compound.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of PR toxin and its complex structure, which allows for diverse chemical modifications and biological activities .
Eigenschaften
Molekularformel |
C17H22O5 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17-/m0/s1 |
InChI-Schlüssel |
NQRGNSMJSDQOED-FQAGGABLSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)C(O4)(C)C)OC(=O)C |
Kanonische SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















